molecular formula C12H6NNaO3 B1593046 Sodium naphthalhydroxamic acid CAS No. 6207-89-2

Sodium naphthalhydroxamic acid

Cat. No.: B1593046
CAS No.: 6207-89-2
M. Wt: 235.17 g/mol
InChI Key: VBWKQEZAOAAGNK-UHFFFAOYSA-N
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Description

Sodium naphthalhydroxamic acid is a chemical compound with the molecular formula C12H6NO3Na. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydroxamic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium naphthalhydroxamic acid can be synthesized through the reaction of naphthalene with hydroxylamine in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:

    Formation of Naphthalene Hydroxylamine: Naphthalene is reacted with hydroxylamine hydrochloride in an aqueous solution to form naphthalene hydroxylamine.

    Neutralization: The resulting naphthalene hydroxylamine is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium naphthalhydroxamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinone derivatives.

    Reduction: It can be reduced to form naphthylamine derivatives.

    Substitution: It can undergo substitution reactions with electrophiles to form substituted naphthalene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophiles such as halogens and nitro groups can be used in substitution reactions.

Major Products:

Scientific Research Applications

Sodium naphthalhydroxamic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium naphthalhydroxamic acid involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The compound’s hydroxamic acid group plays a crucial role in its binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Sodium naphthalhydroxamic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

sodium;2-oxidobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6NO3.Na/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13(11)16;/h1-6H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWKQEZAOAAGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635639
Record name Sodium 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6207-89-2
Record name Sodium naphthalhydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006207892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-(1,8-Naphthalyl)hydroxylamine sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM NAPHTHALHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Q6D69SAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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